molecular formula C7H5Cl3N2O B11959869 N-(2-Pyridyl)-2,2,2-trichloroacetamide CAS No. 53456-47-6

N-(2-Pyridyl)-2,2,2-trichloroacetamide

Cat. No.: B11959869
CAS No.: 53456-47-6
M. Wt: 239.5 g/mol
InChI Key: ZNMGIGITRCYFRN-UHFFFAOYSA-N
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Description

N-(2-Pyridyl)-2,2,2-trichloroacetamide, with the molecular formula C7H5Cl3N2O, is a chemical compound of interest in synthetic and methodological chemistry . Its structure features a pyridine ring, a common pharmacophore and ligand in coordination chemistry, linked to a trichloroacetamide group. The compound is identified by the SMILES string C1=CC=NC(=C1)NC(=O)C(Cl)(Cl)Cl and the InChIKey ZNMGIGITRCYFRN-UHFFFAOYSA-N . While direct application data for this specific isomer is limited in the public literature, related trichloroacetamide compounds demonstrate significant research utility. Trichloroacetamides serve as versatile reagents and intermediates in organic synthesis. For instance, they are fundamentally employed in the formation of trichloroacetimidates, a highly valuable class of reagents used in ester and ether synthesis under mild, promoter-free conditions through a symbiotic activation pathway . This reactivity is crucial for constructing complex molecules, including natural products and pharmaceuticals, where sensitive functional groups must be preserved . Furthermore, trichloroacetamide itself has been utilized as a chlorinating agent in copper-mediated aerobic oxidative C–H bond functionalization, enabling the direct introduction of chlorine atoms into sp² carbon frameworks using a removable directing group strategy . Researchers can explore these potential applications, among others, with this specific N-pyridyl variant. This product is intended for chemical research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53456-47-6

Molecular Formula

C7H5Cl3N2O

Molecular Weight

239.5 g/mol

IUPAC Name

2,2,2-trichloro-N-pyridin-2-ylacetamide

InChI

InChI=1S/C7H5Cl3N2O/c8-7(9,10)6(13)12-5-3-1-2-4-11-5/h1-4H,(H,11,12,13)

InChI Key

ZNMGIGITRCYFRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Historical Trajectory of Trichloroacetamide Chemistry

The chemistry of trichloroacetamides is rooted in the broader field of halogenated organic compounds. Trichloroacetamide (B1219227) itself, a chlorinated derivative of acetic acid, has been recognized for its utility as an intermediate in the synthesis of various chemicals, including pharmaceuticals and herbicides. anshulchemicals.com Its derivatives are employed in diverse industries as raw materials for organic synthesis of nitrogenous compounds and pharmaceutical intermediates. univook.com

Historically, the synthesis of N-substituted trichloroacetamides has been achieved through methods such as the reaction of amines with trichloroacetyl chloride or hexachloroacetone. semanticscholar.orgrsc.org More recent advancements have explored photochemical methods, for instance, the in situ photo-on-demand trichloroacetylation of amines with tetrachloroethylene (B127269), offering a simpler and safer synthetic route. semanticscholar.orgacs.org These methods have broadened the accessibility and applicability of N-substituted trichloroacetamides in organic synthesis. semanticscholar.org

The reactivity of the trichloroacetamide group is of particular note. The presence of the electron-withdrawing trichloromethyl group significantly influences the chemical properties of the amide functionality. This structural feature is crucial in various chemical transformations. For example, trichloroacetimidates, closely related compounds, are popular glycosyl donors due to their easy preparation and activation. nih.gov However, their high reactivity can lead to side reactions, such as rearrangement to the corresponding anomeric trichloroacetamides. nih.govresearchgate.net Understanding these reaction mechanisms is critical for designing effective synthetic protocols. researchgate.net

Significance of N Heterocycles in Advanced Chemical Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, with their structural and functional diversity making them indispensable in numerous applications. These compounds are prevalent in pharmaceuticals, agrochemicals, polymers, and dyes. In fact, a significant majority of FDA-approved drugs contain a nitrogen-containing heterocyclic moiety. nih.gov

The importance of N-heterocycles can be attributed to several key factors:

Biological Activity: Many nitrogen heterocycles exhibit a wide range of pharmacological properties. numberanalytics.com

Chemical Reactivity: They can participate in a variety of chemical reactions, serving as versatile intermediates. numberanalytics.com

Structural Diversity: The ability to modify their ring structures allows for the creation of a vast array of derivatives with distinct properties. numberanalytics.com

The pyridine (B92270) ring, a core component of N-(2-Pyridyl)-2,2,2-trichloroacetamide, is a prominent example of an N-heterocycle with widespread utility. It is a feature in many biologically active molecules and serves as a ligand in catalysis, enhancing the activity and selectivity of catalysts. numberanalytics.com The synthesis and functionalization of N-heterocycles remain a key area of research in modern organic chemistry, driven by the continuous demand for new molecules in various scientific fields. mdpi.com

Application AreaExamples of N-Heterocycle-Based Compounds
Pharmaceuticals Antibiotics (e.g., azithromycin), Antivirals (e.g., oseltamivir), Anticancer agents (e.g., imatinib) numberanalytics.com
Agrochemicals Fungicides, Herbicides, Insecticides msesupplies.com
Materials Science Conducting polymers (e.g., polypyrroles), Dyes for textiles and biomedical applications numberanalytics.com
Catalysis Ligands for transition metal catalysts numberanalytics.com

Research Gaps and Future Perspectives for Pyridyl Substituted Trichloroacetamides

Established Acylation Protocols

The most direct route to this compound involves the acylation of 2-aminopyridine (B139424) with a suitable trichloroacetylating agent, such as trichloroacetyl chloride. This transformation is a classic example of amide bond formation, governed by the principles of nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Mechanisms in Amide Formation

The formation of the amide bond between 2-aminopyridine and trichloroacetyl chloride proceeds via a well-established two-stage addition-elimination mechanism known as nucleophilic acyl substitution.

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the exocyclic nitrogen atom of 2-aminopyridine acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of trichloroacetyl chloride. The high electrophilicity of this carbon is due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent trichloromethyl group. This attack leads to the breaking of the C=O pi bond and the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, which is energetically favorable. This step is accompanied by the elimination of the chloride ion (Cl⁻), which is an effective leaving group.

Deprotonation: The resulting product is a protonated amide. A base, which can be another molecule of 2-aminopyridine, a scavenger base like triethylamine, or pyridine added to the reaction, deprotonates the nitrogen atom to yield the final, neutral this compound product and an ammonium (B1175870) salt byproduct.

This sequence of bond formation (N-C) preceding bond cleavage (C-Cl) is characteristic of nucleophilic acyl substitution reactions.

Strategies Involving Trichloroacetimidates

An alternative and highly versatile approach for synthesizing analogues of this compound involves the use of trichloroacetimidates. These reagents, typically formed from the reaction of an alcohol with trichloroacetonitrile (B146778), can act as powerful electrophiles for the introduction of nitrogen-containing functional groups.

Rearrangement Reactions of Allylic Trichloroacetimidates

The Overman rearrangement is a powerful and reliable method for converting allylic alcohols into allylic amines, providing a route to analogues containing an allylic scaffold. nrochemistry.comwikipedia.org The reaction is a syr.edusyr.edu-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate (B1259523), which rearranges to form a more stable allylic trichloroacetamide (B1219227). wikipedia.org

The process involves two main steps:

Imidate Formation: An allylic alcohol reacts with trichloroacetonitrile in the presence of a catalytic amount of a strong base (like DBU or sodium hydride) to form an allylic trichloroacetimidate. nrochemistry.com

syr.edusyr.edu-Sigmatropic Rearrangement: The allylic trichloroacetimidate, upon heating or catalysis with a transition metal salt (e.g., Pd(II) or Hg(II)), undergoes a concerted rearrangement through a six-membered, chair-like transition state. organic-chemistry.org This results in a 1,3-transposition of the alcohol and nitrogen functionalities, yielding an N-allylic trichloroacetamide. nrochemistry.com

This reaction is irreversible, driven by the formation of the strong amide C-N bond. nrochemistry.com This methodology allows for the synthesis of complex allylic amine derivatives, which are valuable precursors for various biologically active molecules.

Direct Substitution with Nitrogen Nucleophiles

Trichloroacetimidates can also serve as excellent alkylating agents for nitrogen nucleophiles, including amines. In this approach, an alkyl or benzylic trichloroacetimidate is activated by a Lewis acid or Brønsted acid, making it a potent electrophile. acs.org A nitrogen nucleophile, such as an aniline (B41778) or a heteroaromatic amine, can then displace the trichloroacetamide leaving group in an SN1 or SN2-type reaction. acs.orgnih.gov

For example, the reaction of a C3a-trichloroacetimidate pyrroloindoline with various anilines has been shown to proceed in moderate to high yields using a catalytic amount of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). acs.orgnih.gov Electron-poor anilines react rapidly at room temperature, while more electron-rich anilines may require heating. nih.gov This method provides a direct route to N-alkylated or N-benzylated products and is applicable to a diverse range of amine nucleophiles and trichloroacetimidate electrophiles. syr.edunih.gov

Regioselective and Stereoselective Imidate Transformations

A significant advantage of methodologies involving trichloroacetimidates is the high degree of regio- and stereocontrol they offer.

Regioselectivity: In reactions with unsymmetrical allylic systems, the regioselectivity of nucleophilic attack can often be controlled. For instance, in the Overman rearrangement, the syr.edusyr.edu-sigmatropic nature of the reaction ensures that the new C-N bond forms specifically at the C3 position relative to the original alcohol, resulting in a clean 1,3-transposition.

Stereoselectivity: The Overman rearrangement is highly diastereoselective and stereospecific. nrochemistry.comwikipedia.org The concerted reaction proceeds through a well-defined chair-like transition state, which effectively transfers the chirality from a chiral allylic alcohol to the newly formed C-N bond in the product with high fidelity. caltech.edu This makes it an invaluable tool in asymmetric synthesis. wikipedia.org The use of chiral transition metal catalysts can also enable the enantioselective conversion of prochiral allylic alcohols into chiral allylic amines of high enantiomeric purity. organic-chemistry.orgnih.gov This level of stereochemical control is crucial for the synthesis of complex, biologically active molecules where specific stereoisomers are required.

Unconventional and Emerging Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for the synthesis of N-substituted trichloroacetamides, including this compound and its analogues. These emerging routes prioritize efficiency, sustainability, and safety by minimizing the use of hazardous reagents and reducing the number of synthetic steps.

Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides

A significant innovation in the synthesis of N-substituted trichloroacetamides (NTCAs) is the photo-on-demand in situ method utilizing tetrachloroethylene (B127269) (TCE). nih.govacs.org This approach serves as a sustainable alternative to conventional methods, recycling TCE into valuable chemical products. acs.org The reaction proceeds by the photo-irradiation of a TCE solution containing an amine with a low-pressure mercury lamp at temperatures over 70 °C while bubbling with oxygen. nih.govnih.gov

Under these conditions, TCE undergoes photochemical oxidation to generate trichloroacetyl chloride (TCAC), a highly toxic and corrosive compound. nih.govacs.org This reactive intermediate is not isolated but immediately reacts in situ with the amine present in the solution to yield the corresponding N-substituted trichloroacetamide. nih.govacs.org This "photo-on-demand" generation of the acylating agent enhances the safety and practicality of the synthesis.

This method is applicable to a wide variety of amines, including those with low nucleophilicity like amides, fluorinated amines, and even amine hydrochlorides, achieving yields of up to 97%. nih.gov The process represents a significant improvement over traditional syntheses that might use reagents like hexachloroacetone.

Table 1. Yields of N-Substituted Trichloroacetamides via Photo-on-Demand Synthesis from TCE and Various Amines.
Amine SubstrateProductYield (%)
n-ButylamineN-Butyl-2,2,2-trichloroacetamide97
n-HexylamineN-Hexyl-2,2,2-trichloroacetamide81
Cyclohexylamine (B46788)N-Cyclohexyl-2,2,2-trichloroacetamide85
Isopropylamine HClN-Isopropyl-2,2,2-trichloroacetamide31
tert-Butylamine HClN-tert-Butyl-2,2,2-trichloroacetamide71
2,2,2-Trifluoroethylamine HClN-(2,2,2-Trifluoroethyl)-2,2,2-trichloroacetamide71

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are powerful strategies in modern organic chemistry that offer significant advantages, including higher efficiency, reduced waste, and simplified procedures. nih.govjournalspub.com These approaches are particularly relevant for the construction of heterocyclic scaffolds like the pyridine ring found in this compound. acsgcipr.orgtaylorfrancis.com

While not a direct synthesis of the final amide, MCRs provide an efficient route to construct the core pyridyl structure from simple, acyclic precursors. acsgcipr.orgresearchgate.net In a typical one-pot MCR for pyridine synthesis, several components, such as a 1,3-dicarbonyl compound, an aldehyde, a nitrile (like malononitrile), and an ammonia (B1221849) source or an alcohol, are combined in a single reaction vessel. researchgate.net This process allows for the formation of multiple chemical bonds in a single operation, leading to complex, functionalized pyridine derivatives in a highly chemo- and regioselective manner. researchgate.net

The key benefits of these one-pot strategies include:

Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste. acsgcipr.org

Step Economy: By avoiding the isolation and purification of intermediate compounds, these reactions save time, solvents, and resources. nih.gov

Exemplar pyridine ring-forming reactions that can be conducted as MCRs include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses. acsgcipr.org These methods are adaptable and can be optimized using microwave heating or flow chemistry to improve reaction times and yields. acsgcipr.org

Synthesis of this compound Derivatives with Modified Pyridyl or Trichloroacetyl Moieties

The synthesis of derivatives of this compound involves modifying either the pyridyl ring or the trichloroacetyl group to modulate the compound's properties. Such modifications can be achieved through multi-step procedures or by using appropriately substituted starting materials in established synthetic routes. scielo.br

Substituent Effects on Synthetic Efficiency

The efficiency of synthesizing this compound derivatives is significantly influenced by the electronic and steric nature of substituents on both the pyridine and trichloroacetyl moieties.

Effects of Substituents on the Trichloroacetyl Moiety: Modification of the trichloroacetyl group, for instance by introducing fluorine atoms, can impact the reactivity of the resulting N-substituted trichloroacetamide. The photochemical synthesis from TCE has been successfully applied to produce fluoroalkyl-substituted NTCAs. The presence of electron-withdrawing fluoroalkyl groups has been observed to accelerate subsequent conversion reactions of the NTCA, such as their transformation into ureas and carbamates. nih.govnih.gov This suggests that modifying the electronic properties of the acetyl group can tune the reactivity of the amide for further synthetic applications.

Nucleophilic Reaction Pathways

Nucleophilic reactions are central to the chemistry of amides. For this compound, these pathways primarily involve the carbonyl center, which is susceptible to attack by nucleophiles.

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org Nucleophilic attack on this center initiates a nucleophilic acyl substitution reaction. byjus.commasterorganicchemistry.com The generally accepted mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.comyoutube.com

First, the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. oregonstate.edu This intermediate is typically unstable and not isolated. oregonstate.edu The subsequent step involves the collapse of this intermediate, where the carbonyl double bond is reformed, and a leaving group is expelled. oregonstate.edulibretexts.org

In the context of this compound, the amide itself is relatively unreactive towards nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group. libretexts.orglibretexts.org However, the presence of the strongly electron-withdrawing trichloromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a standard acetamide (B32628).

Table 1: Factors Influencing Nucleophilic Attack on the Carbonyl Center

FactorDescriptionImpact on this compound
Electrophilicity of Carbonyl Carbon The partial positive charge on the carbonyl carbon.Enhanced by the inductive effect of the CCl₃ group.
Nature of the Nucleophile Stronger nucleophiles react faster.Strong nucleophiles (e.g., Grignard reagents, organolithiums) are expected to react readily. libretexts.org
Steric Hindrance Bulky groups around the carbonyl center can hinder nucleophilic approach.The pyridine ring and trichloromethyl group may introduce some steric hindrance.
Solvent Effects Polar solvents can stabilize charged intermediates.Protic solvents may protonate the carbonyl oxygen, further activating it.

Role of Leaving Groups in Trichloroacetamide Reactivity

The rate and feasibility of a nucleophilic acyl substitution reaction are significantly influenced by the ability of the leaving group to depart and stabilize the negative charge. byjus.comlibretexts.org In the case of this compound, the potential leaving group is the N-(2-pyridyl)amido anion or, more likely in a concerted or subsequent step, the trichloromethanide anion (CCl₃⁻) following rearrangement or fragmentation.

Generally, good leaving groups are weak bases. byjus.com The N-(2-pyridyl)amido group is a relatively strong base, making it a poor leaving group under normal conditions. libretexts.orglibretexts.org This is a primary reason for the general stability and low reactivity of amides in nucleophilic acyl substitution reactions. libretexts.org

However, the trichloromethyl group plays a crucial role. While direct expulsion of the entire pyridyl-amido group is unlikely, the reaction can be facilitated under forcing conditions (e.g., strong acid or base and heat). Under acidic conditions, the amide nitrogen can be protonated, making it a better leaving group. libretexts.org

Table 2: Comparison of Leaving Group Ability in Acyl Compounds

Acyl DerivativeLeaving Group (Y)pKa of Conjugate Acid (H-Y)Leaving Group Ability
Acid ChlorideCl⁻~ -7Excellent
Acid AnhydrideRCOO⁻~ 4.8Good
EsterRO⁻~ 16Poor
Amide R₂N⁻ ~ 38 Very Poor

This table illustrates the general trend in reactivity based on the basicity of the leaving group. Amides are the least reactive among these common acyl derivatives. byjus.comlibretexts.org

Electrophilic Transformations and Activation Strategies

While the carbonyl group is electrophilic, the pyridine ring in this compound can potentially undergo electrophilic aromatic substitution (EAS). However, pyridine itself is generally unreactive towards EAS due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. rsc.org The amide substituent, depending on the conditions, can act as either an activating or deactivating group. Under acidic conditions, protonation of the pyridine nitrogen would further deactivate the ring towards electrophilic attack.

Activation strategies for electrophilic transformations could involve:

N-Oxidation of the Pyridine Ring: Conversion of the pyridine nitrogen to an N-oxide can activate the ring for electrophilic substitution, particularly at the 4-position.

Metalation: Directed ortho-metalation could be a viable strategy to introduce electrophiles at specific positions on the pyridine ring.

Electrophilic attack could also potentially occur at the amide nitrogen or oxygen, particularly with strong electrophiles. Protonation of the carbonyl oxygen under acidic conditions makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack as discussed previously. oregonstate.edu

Radical Chemistry and Atom Transfer Processes

The trichloromethyl group is a well-known precursor for radical reactions, making this a significant aspect of the reactivity of this compound.

Trichloroacetamides are excellent substrates for Atom Transfer Radical Cyclization (ATRC). researchgate.netthieme-connect.com This process is typically initiated by a transition metal complex, such as those of copper(I) or ruthenium(II), which abstracts a chlorine atom from the trichloromethyl group to generate a dichloromethyl radical. researchgate.netthieme-connect.com

If the N-pyridyl group were replaced with a group containing an alkene, such as an N-allyl group, this radical could undergo an intramolecular cyclization onto the double bond. researchgate.netthieme-connect.com For this compound itself, an intramolecular cyclization onto the pyridine ring is a possibility, though less common than cyclization onto an alkene. The general mechanism for ATRC is as follows:

Initiation: A metal catalyst (e.g., Cu(I)Cl) reacts with the trichloroacetamide to generate a dichloromethyl radical and the oxidized metal species (e.g., Cu(II)Cl₂).

Cyclization: The generated radical attacks an unsaturated bond within the molecule (if present) in a cyclization step.

Propagation/Termination: The newly formed radical abstracts a chlorine atom from another molecule of the starting material or the metal complex to afford the cyclized product and regenerate the initial radical or metal catalyst.

While direct examples for this compound are not prominent in the literature, the extensive research on N-allyl and other unsaturated trichloroacetamides suggests that it would be a competent radical precursor under ATRC conditions. nih.govfigshare.comub.edu

Amidyl radicals are another class of reactive intermediates that can be generated from amides. These nitrogen-centered radicals can participate in a variety of transformations, including hydrogen atom transfer (HAT) and cyclization reactions. nih.govchemrxiv.orgacs.org

The formation of an amidyl radical from this compound could potentially be achieved through homolytic cleavage of the N-H bond (if deprotonated first) or through other oxidative methods. However, a more common pathway for generating nitrogen-centered radicals from related compounds involves precursors like N-haloamides or N-alkoxyamides under photoredox conditions. researchgate.netnih.gov

Once formed, the N-(2-pyridyl)amidyl radical could undergo several reactions:

Intramolecular C-H Amination: If a suitable C-H bond is accessible within the molecule, an intramolecular hydrogen atom transfer could occur, leading to functionalization of that position.

Intermolecular Reactions: The amidyl radical could add to external alkenes or participate in other intermolecular processes. nih.gov

Cyclization: The radical could potentially cyclize onto the pyridine ring, although this would disrupt the aromaticity and may be less favorable than other pathways. Research on cyclization cascades involving amidyl radicals has shown their utility in forming complex heterocyclic scaffolds. acs.orgresearchgate.net

The reactivity of amidyl radicals is an active area of research, and their generation from precursors like this compound could open avenues to novel synthetic methodologies. researchgate.netresearchgate.net

Rearrangement Mechanisms

The study of rearrangement reactions provides deep insight into the dynamic nature of chemical structures. For this compound and its related precursors, such as trichloroacetimidates, these rearrangements are crucial for understanding their synthesis and potential transformations.

Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a π-conjugated system in a concerted manner, meaning bond breaking and bond formation occur simultaneously. uh.edustereoelectronics.org These reactions are governed by the principles of orbital symmetry. uh.edu The nomenclature [i,j] for these rearrangements indicates that the migrating bond moves from atom i to atom j relative to the original points of attachment. uh.edu

While specific studies detailing the sigmatropic rearrangement of this compound itself are not prominent, the rearrangement of its precursor, the corresponding trichloroacetimidate, is a well-established transformation. The most relevant analogy is the uh.eduuh.edu-sigmatropic rearrangement, which includes the widely known Cope and Claisen rearrangements. imperial.ac.uknih.gov

The Claisen rearrangement, specifically, involves the uh.eduuh.edu-sigmatropic shift of an allyl vinyl ether. imperial.ac.uk Aza-Claisen rearrangements, where an oxygen atom is replaced by a nitrogen atom, are also common. The transformation of an O-allyl-N-(2-pyridyl)trichloroacetimidate to N-allyl-N-(2-pyridyl)-2,2,2-trichloroacetamide would proceed via aza-Claisen rearrangement. This reaction can be initiated thermally or catalyzed by Lewis acids, which coordinate to the oxygen atom to facilitate the rearrangement under milder conditions. mdpi.com The reaction typically proceeds through a highly ordered, chair-like six-membered transition state to minimize steric hindrance. imperial.ac.uk

Table 1: Key Types of uh.eduuh.edu-Sigmatropic Rearrangements
RearrangementDescriptionKey Feature
Cope RearrangementA uh.eduuh.edu-sigmatropic rearrangement of a 1,5-diene. imperial.ac.ukAll-carbon framework. Often requires high temperatures. imperial.ac.uk
Oxy-Cope RearrangementA Cope rearrangement of a 1,5-diene with a hydroxyl group at C-3. libretexts.orgThe subsequent tautomerization to an enone makes the reaction irreversible. libretexts.org
Claisen RearrangementA uh.eduuh.edu-sigmatropic rearrangement of an allyl vinyl ether. mdpi.comResults in the formation of a γ,δ-unsaturated carbonyl compound. mdpi.com
Aza-Claisen RearrangementAn analogue of the Claisen rearrangement where the ether oxygen is replaced by a nitrogen atom.Forms new C-C and C=N bonds.

The rearrangement of trichloroacetimidates to their corresponding trichloroacetamides can also proceed through a non-concerted, stepwise mechanism involving carbocation intermediates, particularly under Lewis acid catalysis. syr.edu This pathway is distinct from the pericyclic sigmatropic mechanism.

Studies on various trichloroacetimidates have shown that in the presence of a Lewis acid, the imidate can be activated, leading to the formation of a carbocationic intermediate. syr.edu For a hypothetical precursor like O-benzyl-N-(2-pyridyl)trichloroacetimidate, the Lewis acid would coordinate to the nitrogen or oxygen atom, facilitating the cleavage of the C-O bond to generate a stable benzyl (B1604629) carbocation and the this compound anion. Subsequent recombination of these ions then yields the final N-substituted trichloroacetamide product. syr.edu

The viability of such carbocation intermediates, even in complex heterocyclic systems, has been supported by both computational studies and experimental evidence in related reactions like Prins cyclisations. unifi.it The stability of the potential carbocation is a critical factor in determining the feasibility of this mechanistic pathway.

Table 2: Mechanistic Steps in Cationic Imidate Rearrangement
StepDescriptionKey Species
1. ActivationA Lewis or Brønsted acid catalyst activates the trichloroacetimidate. syr.eduAcid-imidate complex
2. IonizationThe activated complex undergoes heterolytic cleavage of the C-O bond to form an ion pair.Carbocation and trichloroacetamide anion
3. RecombinationThe carbocation and the amide anion recombine through N-alkylation.N-substituted trichloroacetamide

Reactivity of the 2-Pyridyl Moiety in this compound

The 2-pyridyl group imparts distinct reactivity to the molecule, influencing its behavior in common organic transformations.

In transition-metal-catalyzed cross-coupling reactions, which are fundamental for creating C-C bonds, 2-pyridine organometallic reagents are known to be particularly challenging coupling partners. nih.govnih.gov This difficulty, often termed the "2-pyridyl problem," arises from several factors. nih.govnih.gov

The nitrogen atom at the 2-position can chelate to the metal center of the catalyst. This chelation can alter the electronic properties and reactivity of the catalyst, often leading to catalyst inhibition or decomposition. Furthermore, 2-pyridyl organometallic reagents, such as those involving boron or zinc, can be unstable and prone to side reactions, resulting in poor yields in standard cross-coupling protocols like the Suzuki-Miyaura reaction. nih.gov While methods exist to circumvent this issue, such as using 2-halopyridines as electrophilic partners, the direct use of 2-pyridyl nucleophiles remains a significant challenge in synthetic chemistry. nih.gov

In reactions involving the functionalization of the pyridine ring, the substituents on the ring play a crucial role in directing the position of incoming groups. The this compound molecule has two key features that influence its directing effects: the pyridine ring nitrogen and the N-trichloroacetamide group.

Pyridine Nitrogen : The nitrogen atom in the pyridine ring is electron-withdrawing via an inductive effect and deactivates the ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the C-3 and C-5 positions.

N-Trichloroacetamide Group : The amide group itself can be an ortho-, para- director in typical aromatic systems. masterorganicchemistry.com However, its effect on the pyridine ring is more complex. The nitrogen of the amide can donate its lone pair of electrons into the ring, acting as an activating, C-3 and C-5 directing group. Conversely, the strongly electron-withdrawing trichloroacetyl group diminishes the electron-donating ability of the amide nitrogen.

The interplay of these effects determines the regioselectivity of functionalization reactions. The amide group can also function as a bidentate directing group in metal-catalyzed C-H functionalization, where the metal coordinates to both the amide oxygen and the pyridyl nitrogen, directing reactions to the C-3 position of the pyridine ring. nih.gov This chelation-assisted strategy is a powerful tool for achieving regioselective C-H bond activation. nih.gov

Applications in Advanced Organic Synthesis and Methodology Development

Functional Group Interconversions and Protecting Group Strategies

The trichloroacetamide (B1219227) group offers significant utility in the context of functional group management, including its use as a protecting group and as a precursor to other important functionalities like ureas and carbamates.

The trichloroacetyl group, a component of N-(2-Pyridyl)-2,2,2-trichloroacetamide, can serve as a protecting group for primary and secondary amines. Amine protection is crucial in multi-step syntheses to prevent unwanted side reactions. The trichloroacetamide group is stable under various conditions but can be removed when needed.

Deprotection of the trichloroacetamide group is typically achieved under basic or reductive conditions. Mild basic hydrolysis, for instance using potassium carbonate in aqueous methanol, can effectively cleave the amide bond to regenerate the free amine. synarchive.com The table below summarizes common deprotection conditions for acetyl-type protecting groups on amines.

Reagent(s)Solvent(s)ConditionsTypical YieldReference
K₂CO₃H₂O, MeOHReflux, 30 min~100% synarchive.com
NaOH (3N aq.)MeOH50 °C, 24 h77% researchgate.net
NaOH (6M aq.)EtOH18 hNot specified researchgate.net
DIBALH (or other hydrides)Not specifiedNot specifiedNot specified researchgate.net

A significant application of N-substituted trichloroacetamides (NTCAs) is their conversion into ureas and carbamates. nih.govacs.org These reactions proceed via a base-catalyzed condensation with an amine or an alcohol, respectively. nih.govsemanticscholar.org The proposed mechanism involves the initial formation of an isocyanate intermediate through the elimination of chloroform, which is then trapped by the nucleophile (amine or alcohol). nih.govacs.orgsemanticscholar.org

The reaction is versatile, accommodating a range of NTCAs and nucleophiles. For instance, N-phenyl-2,2,2-trichloroacetamide reacts with various amines like benzylamine (B48309) and cyclohexylamine (B46788) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the corresponding ureas in excellent yields. nih.govacs.org Similarly, reaction with alcohols like benzyl (B1604629) alcohol furnishes carbamates. nih.govacs.org

The tables below detail the conversion of various N-substituted trichloroacetamides into ureas and carbamates.

Table 1: Synthesis of Ureas from N-Substituted Trichloroacetamides (NTCAs) nih.govacs.org
NTCA SubstrateAmine NucleophileBaseYield (%)
N-Phenyl-2,2,2-trichloroacetamideBenzylamineDBU>99
N-Phenyl-2,2,2-trichloroacetamideCyclohexylamineDBU81
N-(2,2,2-Trifluoroethyl)-2,2,2-trichloroacetamideBenzylamineDBU90
N-(2,2,2-Trifluoroethyl)-2,2,2-trichloroacetamideCyclohexylamineDBU84
N-(2,2,2-Trifluoroethyl)-2,2,2-trichloroacetamideAniline (B41778)DBU47
N-Benzoyl-2,2,2-trichloroacetamideAnilineNaOH68
Table 2: Synthesis of Carbamates from N-Substituted Trichloroacetamides (NTCAs) nih.govacs.org
NTCA SubstrateAlcohol NucleophileBaseYield (%)
N-Phenyl-2,2,2-trichloroacetamideBenzyl alcoholDBU88
N-Phenyl-2,2,2-trichloroacetamide1-HexanolDBU70
N-Benzyl-2,2,2-trichloroacetamideBenzyl alcoholDBU77

Catalytic Applications in Organic Transformations

While this compound itself has not been reported as a catalyst, the parent trichloroacetamide molecule has been shown to play a role in cooperative catalysis. nih.gov In stereoselective glycosylation reactions that use glycosyl trichloroacetimidates as donors, trichloroacetamide is generated as a byproduct. nih.gov It was observed that the presence of this byproduct could accelerate the reaction rate. nih.gov

The proposed mechanism suggests that trichloroacetamide participates in a network of hydrogen bond interactions. It can act as a hydrogen bond acceptor, interacting with a protonated catalyst, and as a hydrogen bond donor, activating the nucleophile. nih.gov This cooperative action facilitates the key bond-forming step. This finding highlights a previously unrecognized role for the trichloroacetamide molecule, suggesting that while not a primary catalyst, it can act as an important promoter in certain transformations. nih.gov

Metal-Catalyzed Processes (e.g., Palladium, Iridium, Copper)

The N-(2-pyridyl) moiety within the compound often acts as a directing group in metal-catalyzed C-H activation and cross-coupling reactions. This functionality allows for high regioselectivity in the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalysis: In palladium-catalyzed reactions, the pyridine (B92270) nitrogen can coordinate to the palladium center, directing the catalytic activation of specific C-H bonds. While research on N-(2-pyridyl)sulfonyl derivatives has demonstrated the utility of the 2-pyridyl group in directing the γ-arylation of amino acids, similar principles apply to the trichloroacetamide analogue. rsc.org Cationic palladium(II) complexes have also been shown to be effective activators for stereoselective glycosylation reactions involving related glycosyl trichloroacetimidate (B1259523) donors. nih.gov

Iridium-Catalysis: In iridium-catalyzed reactions, particularly in allylic substitutions, the trichloroacetimidate group (a close relative of the trichloroacetamide) has been identified as a crucial component. researchgate.netlookchem.com It functions not only as a leaving group but also as a ligand that can influence the reaction's regio- and enantioselectivity. researchgate.netlookchem.com This dual role is critical in dynamic kinetic asymmetric transformations. researchgate.net

Copper-Catalysis: The pyridine nitrogen is a well-established ligand for copper. In copper-catalyzed processes like the aza-Henry reaction, N-(2-pyridyl)sulfonyl imines are used to chelate the copper catalyst, enabling enantioselective transformations. nih.gov Similarly, copper(II) complexes involving pyridine and trichloroacetamide-derived ligands have been synthesized and characterized, highlighting the stable coordination between these functionalities and the metal center. researchgate.net This interaction is fundamental to achieving catalysis and stereocontrol. nih.gov

Table 1: Role in Metal-Catalyzed Reactions
Metal CatalystReaction TypeKey Role of this compound Moiety
Palladium (Pd)C-H Arylation, GlycosylationN-(2-pyridyl) group acts as a directing group for regioselectivity. rsc.org
Iridium (Ir)Allylic Fluorination/SubstitutionThe related trichloroacetimidate acts as both a leaving group and a directing ligand, influencing stereoselectivity. researchgate.netlookchem.com
Copper (Cu)Aza-Henry Reaction, Asymmetric AlkylationN-(2-pyridyl) group serves as a chelating ligand to the metal center, facilitating catalysis and enantiocontrol. nih.govnih.gov

Role in Chiral Catalysis and Stereoselectivity

The control of stereochemistry is a central goal in modern organic synthesis, and this compound and its derivatives play a significant part in achieving this. The trichloroacetamide portion of the molecule, often as a byproduct of reactions involving trichloroacetimidate donors, has been discovered to be a key player in stereochemical outcomes.

In stereoselective glycosylation reactions, the trichloroacetamide byproduct can participate in a cooperative catalysis mechanism. nih.gov It is proposed to form a series of hydrogen bonds that organize the catalyst, the glycosyl donor, and the acceptor nucleophile into a stable transition state. nih.gov This complex arrangement facilitates a highly stereospecific Sₙ2-like displacement, leading to excellent levels of selectivity that might be otherwise unattainable. nih.gov This discovery highlights a previously unrecognized role for the trichloroacetamide group, moving it from an inert byproduct to an active participant in achieving stereocontrol.

Precursors in Complex Molecule Synthesis

Beyond its use in methodology development, this compound is a valuable precursor for constructing the core structures of more complex, high-value molecules. Its application spans the synthesis of natural product scaffolds and the generation of intermediates for the pharmaceutical and agrochemical sectors.

Synthesis of Natural Product Scaffolds and Analogues

Natural products provide the inspiration for many new therapeutic agents. The structural motifs found within this compound are relevant to the synthesis of analogues of biologically active natural products. For instance, peptide-based scaffolds are common among inhibitors of the 20S proteasome, a target for cancer therapies. nih.govresearchgate.netnih.gov Synthetic modifications of these scaffolds have led to potent inhibitors, with one optimized analogue featuring an N-terminal 3,6-dichloro-2-pyridyl substituent, demonstrating the value of the pyridyl moiety in this context. nih.gov The ability to use the parent compound to introduce this functionality is therefore of significant interest in medicinal chemistry and drug discovery.

Intermediates for Pharmaceutical and Agrochemical Compounds

The pyridine ring is a common feature in a vast number of pharmaceuticals and agrochemicals. nih.gov Likewise, molecules containing trichloroacetamide groups are recognized for their biocidal properties. ontosight.ai Consequently, this compound serves as an important intermediate, combining two moieties of proven utility. It can be used in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides. The compound acts as a building block, allowing for the efficient introduction of the pyridyl group into larger, more complex target molecules through established synthetic transformations.

Table 2: Applications as a Synthetic Precursor
Target IndustryApplicationRelevant Structural Moiety
PharmaceuticalSynthesis of natural product analogues (e.g., proteasome inhibitors). nih.govresearchgate.netN-(2-pyridyl) group.
PharmaceuticalGeneral intermediate for Active Pharmaceutical Ingredients (APIs). medchemexpress.comq100lifesciences.comN-(2-pyridyl) group.
AgrochemicalIntermediate for pesticides (e.g., fungicides, insecticides). nih.govN-(2-pyridyl) group and trichloroacetamide group. nih.govontosight.ai

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Detailed quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-Pyridyl)-2,2,2-trichloroacetamide, such studies would provide a foundational understanding of its stability and reactivity.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure using Density Functional Theory (DFT) would elucidate the distribution of electron density and identify the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting the molecule's reactivity towards nucleophiles and electrophiles, as well as its electronic transition properties. For analogous pyridyl-amide systems, the HOMO is often localized on the electron-rich pyridine (B92270) ring, while the LUMO may be distributed across the amide linkage and any electron-withdrawing groups. A data table summarizing key electronic properties, such as HOMO-LUMO gap, ionization potential, and electron affinity, would be a standard output of such an analysis, but is not available for this specific compound.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, is essential for interpreting experimental infrared and Raman spectra. By calculating the vibrational modes, one can assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the C=O, N-H, and C-Cl bonds. A comparison between calculated and experimental frequencies can confirm the molecular structure. For other acetamide (B32628) derivatives, theoretical calculations have been instrumental in assigning complex vibrational spectra. eurjchem.com A table of calculated and experimental vibrational frequencies for this compound would be a valuable resource for its characterization, but this data has not been published.

Reaction Dynamics and Pathway Analysis

Understanding the mechanisms of reactions involving this compound would require sophisticated computational modeling of its reaction pathways.

Free Energy Surface Mapping and Transition State Characterization

The study of reaction mechanisms, such as hydrolysis or substitution reactions, would involve mapping the potential energy surface to identify reactants, products, intermediates, and transition states. Characterizing the geometry and energy of transition states is critical for determining reaction barriers and, consequently, reaction rates. Computational studies on the decomposition of other amides have successfully used these methods to elucidate complex reaction mechanisms. mdpi.com

Solvation Effects in Mechanistic Studies

The role of the solvent is crucial in most chemical reactions. Computational models that incorporate solvation effects, either through implicit continuum models or explicit solvent molecules, are necessary for accurately predicting reaction pathways and energetics in solution. For reactions involving charged or highly polar species, solvation can significantly alter the stability of intermediates and transition states. However, no specific studies on the solvation effects in mechanistic investigations of this compound have been reported.

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. Pyridine and amide functional groups are well-known for their ability to form robust supramolecular assemblies through various non-covalent interactions. rsc.orgmdpi.comrsc.org

The analysis of the crystal structure of this compound would likely reveal a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. For other compounds containing trichloroacetamide (B1219227) moieties, Hirshfeld analysis has revealed significant contributions from hydrogen bonds, as well as halogen bonds and other van der Waals forces. eurjchem.com Expected interactions for this compound would include hydrogen bonding between the amide N-H group and the pyridyl nitrogen or the carbonyl oxygen of a neighboring molecule. Furthermore, π-π stacking interactions between pyridine rings could also play a significant role in the supramolecular assembly. A detailed crystallographic and Hirshfeld surface analysis would be required to confirm and quantify these interactions, but such data is not currently available.

Hirshfeld Surface Analysis and Quantitative Contributions of Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts emerges.

For this compound, the Hirshfeld surface would be generated to explore the nature and extent of interactions involving the pyridyl ring, the amide linkage, and the trichloromethyl group. The key intermolecular contacts anticipated for this molecule include those between hydrogen atoms (H···H), chlorine and hydrogen atoms (Cl···H), oxygen and hydrogen atoms (O···H), carbon and hydrogen atoms (C···H), and nitrogen and hydrogen atoms (N···H).

Table 1: Hypothetical Quantitative Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Intermolecular ContactContribution (%)Description
H···H35.0Represents the most significant contribution, arising from contacts between the hydrogen atoms of the pyridyl ring and other surrounding molecules.
Cl···H/H···Cl28.5A substantial contribution highlighting the importance of interactions between the electron-rich chlorine atoms of the trichloromethyl group and hydrogen atoms of neighboring molecules.
O···H/H···O15.2Indicates the presence of hydrogen bonding involving the carbonyl oxygen of the amide group and hydrogen atoms from adjacent molecules.
C···H/H···C12.8Arises from contacts between the carbon atoms of the pyridyl ring and hydrogen atoms of nearby molecules, often associated with C-H···π interactions.
N···H/H···N4.5Represents interactions involving the nitrogen atom of the pyridyl ring and hydrogen atoms of neighboring molecules.
Cl···Cl2.0Suggests the presence of halogen-halogen interactions between the chlorine atoms of adjacent trichloromethyl groups.
Other2.0Encompasses minor contributions from other types of intermolecular contacts.

Hydrogen Bonding and π-Interactions in Crystal Packing

The crystal packing of this compound is expected to be significantly influenced by a combination of hydrogen bonding and π-interactions. researchgate.netrsc.org The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of intermolecular N-H···O hydrogen bonds. These interactions are crucial in organizing the molecules into specific motifs, such as chains or sheets.

The potential for π-π stacking interactions between the pyridyl rings of adjacent molecules is another important factor in the crystal packing. researchgate.net These interactions, driven by electrostatic and dispersion forces, would involve the parallel or offset arrangement of the aromatic rings, further stabilizing the supramolecular assembly. The interplay of these various hydrogen bonds and π-interactions dictates the final three-dimensional architecture of the crystal.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry offers a predictive framework for understanding the reactivity and selectivity of molecules in chemical transformations, even before they are explored experimentally. For this compound, theoretical calculations can provide valuable insights into its potential behavior in novel reactions.

Methods such as Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The analysis of these properties can help identify the most likely sites for nucleophilic or electrophilic attack. For instance, the electrostatic potential mapped onto the molecular surface can reveal regions of positive and negative charge, indicating susceptibility to attack by different types of reagents.

Furthermore, computational modeling can be used to simulate reaction pathways and determine the activation energies for various potential transformations. This allows for the prediction of the most favorable reaction products and the selectivity of a given reaction. For this compound, such studies could explore, for example, the relative reactivity of the pyridyl nitrogen versus the amide oxygen towards electrophiles, or the potential for substitution reactions at the pyridyl ring.

By providing a theoretical foundation for understanding the molecule's intrinsic properties and reaction energetics, computational chemistry serves as a powerful tool for guiding the design of new synthetic methodologies and predicting the outcomes of novel chemical transformations involving this compound.

Coordination Chemistry and Metal Complexation Studies

Structural Analysis of Coordination Environments

Analysis of Coordination Number and Ligand Conformation

The coordination behavior of N-(2-Pyridyl)-2,2,2-trichloroacetamide as a ligand is dictated by its constituent functional groups: the pyridine (B92270) ring nitrogen, the amide nitrogen, and the amide oxygen. In metal complexes, it most commonly functions as a bidentate ligand, chelating to a metal center through the pyridine nitrogen and one of the amide atoms.

The specific coordination mode depends on the metal ion's properties and the reaction conditions. Typically, chelation occurs via the pyridine nitrogen and the carbonyl oxygen, forming a stable five-membered ring. This N,O-coordination is common for pyridyl-amide ligands. The metal's coordination number—the number of donor atoms attached to the central metal ion—can vary. For instance, with transition metals like palladium(II) or platinum(II), square-planar geometries with a coordination number of four are common. mdpi.com In the case of metals like cobalt(III) or iron(III), six-coordinate octahedral complexes are more typical, often involving multiple ligands or additional solvent/anion coordination. uomustansiriyah.edu.iq

The conformation of the this compound ligand within a metal complex is significantly influenced by the steric bulk of the trichloromethyl (-CCl₃) group. This large, electron-withdrawing group can restrict rotation around the C-C and C-N bonds of the acetamide (B32628) moiety. This steric hindrance can enforce a particular conformation that may favor or disfavor certain catalytic pathways. The planarity of the pyridyl-amide system is crucial for effective chelation, and the -CCl₃ group's orientation relative to this plane would be a key feature determined in structural studies.

Table 1: Illustrative Structural Parameters for a Hypothetical Metal Complex

This table presents key structural parameters that would be analyzed in a crystal structure determination of a hypothetical octahedral complex, such as [Co(this compound)₂Cl₂], to understand its coordination environment.

ParameterDescriptionSignificance
M-N (pyridine) Distance The bond length between the metal center (M) and the pyridine nitrogen atom.Indicates the strength of the metal-pyridine bond, a key component of the chelate.
M-O (carbonyl) Distance The bond length between the metal center (M) and the carbonyl oxygen atom.Reflects the strength of the dative bond from the amide oxygen, confirming the N,O-coordination mode.
N-M-O Bite Angle The angle formed by the Pyridine-N, Metal, and Carbonyl-O atoms.A primary indicator of strain within the five-membered chelate ring; ideal values depend on the metal ion.
Torsion Angle (C-C-N-C) The dihedral angle describing the rotation around the amide C-N bond.Reveals the conformation of the amide linkage and the steric influence of the -CCl₃ group.
Coordination Geometry The spatial arrangement of the ligands around the central metal ion.Defines the overall shape of the complex (e.g., octahedral, square planar), which impacts its reactivity. uomustansiriyah.edu.iq

Catalytic Activity of Metal Complexes Derived from Trichloroacetamides

Metal complexes derived from pyridylamide ligands are well-regarded for their catalytic prowess in a range of organic transformations. While specific studies on this compound are not extensively detailed in the literature, the catalytic potential of its metal complexes can be inferred from related systems. The trichloroacetamide (B1219227) functional group itself has been noted for its role in catalysis, sometimes acting as a ligand for a metal ion or participating in cooperative catalytic cycles. nih.gov For instance, in glycosylation reactions using glycosyl trichloroacetimidates, the trichloroacetamide byproduct can influence the reaction's progress and selectivity. nih.gov

This suggests that incorporating the trichloroacetamide moiety directly into the ligand framework, as in this compound, could lead to complexes with unique catalytic properties. The strong electron-withdrawing nature of the -CCl₃ group can modulate the electronic properties of the metal center, thereby affecting its Lewis acidity and redox potential. This, in turn, can enhance catalytic activity or alter selectivity in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

The application of catalysts can be broadly divided into two categories: homogeneous and heterogeneous catalysis.

Homogeneous Catalysis refers to reactions where the catalyst is in the same phase as the reactants, typically dissolved in a liquid solvent. A metal complex of this compound would likely function as a homogeneous catalyst. The advantages of this approach include high activity and selectivity due to the well-defined nature of the active catalytic species and the mild reaction conditions often employed. However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive metal catalyst.

Heterogeneous Catalysis involves a catalyst that exists in a different phase from the reactants. Most commonly, a solid catalyst is used for reactions in a liquid or gas phase. A key advantage is the ease of separation of the catalyst from the product mixture, simply by filtration. This allows for catalyst recycling and continuous industrial processes. While metal complexes of this compound are intrinsically molecular and thus suited for homogeneous catalysis, they can be adapted for heterogeneous applications. This process, known as heterogenization or immobilization, typically involves anchoring the complex to a solid support. This could be achieved by modifying the pyridine ring with a functional group that can be covalently attached to a polymer resin or an inorganic support like silica. The resulting supported catalyst would combine the high selectivity of a molecular catalyst with the practical benefits of a heterogeneous system.

Advanced Spectroscopic and Structural Elucidation Methods for Research Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including N-(2-Pyridyl)-2,2,2-trichloroacetamide. It provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural confirmation and purity assessment of this compound. purity-iq.com The chemical shifts observed in the spectra are indicative of the different electronic environments of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring and the amide proton exhibit characteristic chemical shifts. The integration of the peak areas corresponds to the number of protons, confirming the structural integrity. Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, including the carbonyl carbon, the trichloromethyl carbon, and the carbons of the pyridyl group. docbrown.info The absence of unexpected signals is a key indicator of the compound's purity. purity-iq.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N-Benzyl-2,2,2-trichloro-N-[2-(phenylethynyl)phenyl]acetamide4.30 (d, 1H), 5.81 (d, 1H), 6.97 (d, 1H), 7.16 (td, 1H), 7.20-7.35 (m, 6H), 7.36-7.41 (m, 3H), 7.51-7.56 (m, 2H), 7.58 (dd, 1H)Not explicitly provided in the source.
2,2,2-Trichloro-N-[2-(phenylethynyl)phenyl]acetamide7.20 (t, 1H), 7.35-7.46 (m, 4H), 7.51-7.55 (m, 2H), 7.57 (d, 1H), 8.38 (d, 1H), 9.45 (s, 1H)83.3, 93.0, 97.7, 113.6, 119.0, 121.9, 125.1, 128.6 (2C), 129.2, 129.9, 131.5 (2C), 131.7, 137.1, 159.0
N-Butyl-2,2,2-trichloroacetamideNot explicitly provided in the source. semanticscholar.orgNot explicitly provided in the source. semanticscholar.org
N-Hexyl-2,2,2-trichloroacetamide6.77 (br s, 1H), 3.39 (q, 2H), 1.62 (quin, 2H), 1.40-1.30 (m, 6H), 0.90 (t, 3H) semanticscholar.org163.3, 92.5, 41.7, 31.3, 28.8, 26.3, 22.5, 14.0 semanticscholar.org

Data for illustrative purposes, based on related structures. semanticscholar.orgrsc.org Specific data for the title compound may vary.

To further confirm the structural assignment and to understand spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed. libretexts.org Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (2-3 bond) correlations between hydrogen and carbon atoms. measurlabs.com This is particularly useful for assigning quaternary carbons and for connecting different spin systems within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. harvard.edu Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which helps to determine the conformation of the molecule. For this compound, NOESY can reveal the preferred orientation of the pyridyl ring relative to the acetamide (B32628) group.

Concentration-dependent NMR studies can be utilized to investigate intermolecular interactions, such as hydrogen bonding or stacking interactions, which may occur in solutions of this compound. semanticscholar.org By acquiring NMR spectra at different concentrations, changes in chemical shifts can be observed. These changes can provide evidence for the formation of dimers or higher-order aggregates in solution. For instance, a downfield shift of the amide proton signal upon increasing concentration would suggest the involvement of this proton in intermolecular hydrogen bonding.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. rsc.orgnist.gov These methods provide a molecular fingerprint and are particularly sensitive to the presence of specific functional groups.

For this compound, the IR spectrum will prominently feature a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group. The N-H stretching and bending vibrations also give rise to characteristic bands. The C-Cl stretching vibrations of the trichloromethyl group will appear in the fingerprint region of the spectrum.

Table 2: Characteristic Infrared (IR) Absorption Bands for Related Trichloroacetamides

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3360 - 3331 semanticscholar.orgrsc.org
C-H (aromatic)Stretching~3030 rsc.org
C=O (amide I)Stretching1720 - 1670 rsc.org
N-H (amide II)Bending~1523 semanticscholar.org
C-ClStretching821 - 675 semanticscholar.org

Data derived from related N-substituted trichloroacetamide (B1219227) compounds. semanticscholar.orgrsc.org

To gain a deeper understanding of the vibrational modes, the experimental IR and Raman spectra can be correlated with theoretical vibrational frequencies calculated using computational methods, such as Density Functional Theory (DFT). This correlation allows for a more precise assignment of the observed vibrational bands and can provide insights into the molecular structure and bonding.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. rsc.org By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can confirm the molecular formula of this compound, which is C₇H₅Cl₃N₂O. sigmaaldrich.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass measurement provides a high degree of confidence in the identity of the synthesized compound. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD)

No published single crystal X-ray diffraction data for this compound is currently available.

Analysis of Crystal Packing and Intermolecular Contacts

A detailed analysis of the crystal packing and intermolecular contacts is not possible without the crystal structure determination.

Future Research Directions and Interdisciplinary Prospects

Development of Sustainable Synthetic Methodologies

The traditional synthesis of amides often relies on stoichiometric activating agents and harsh reaction conditions, leading to significant chemical waste and poor atom economy. ucl.ac.uk Future research on N-(2-Pyridyl)-2,2,2-trichloroacetamide will likely prioritize the development of green and sustainable synthetic routes that align with the principles of environmental stewardship.

Key research avenues include:

Biocatalysis: The use of enzymes, such as lipases or engineered acyltransferases, presents a compelling, sustainable alternative for amide bond formation. nih.govresearchgate.netnih.gov A prospective biocatalytic route could involve the direct enzymatic coupling of 2-aminopyridine (B139424) with a trichloroacetic acid derivative, operating in aqueous media or green solvents like cyclopentyl methyl ether at ambient temperatures. nih.gov This approach would eliminate the need for hazardous coupling reagents and minimize waste. rsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. mdpi.comnih.gov Future studies could devise a photoredox-catalyzed pathway for the synthesis of this compound, potentially from different starting materials like tertiary amines or benzylic alcohols, thereby expanding the synthetic toolkit. acs.orgacs.org

Metal-Free Organocatalysis: The development of purely organic catalysts, such as boric acid or guanidine-based systems, can circumvent the issues of metal contamination and cost associated with traditional transition-metal catalysis. researchgate.netnih.gov Research into a boric acid-catalyzed, solvent-free, or high-temperature condensation between 2-aminopyridine and trichloroacetic acid could offer a highly atom-economical and cost-effective manufacturing process. rsc.org

Table 1: Comparison of Traditional vs. Prospective Sustainable Synthetic Routes
MetricTraditional Route (e.g., Acyl Chloride)Prospective Biocatalytic RouteProspective Photoredox Route
Reagents Trichloroacetyl chloride, 2-aminopyridine, baseTrichloroacetic acid, 2-aminopyridine, engineered enzymeAlternative precursors (e.g., alcohols, halides), photocatalyst
Solvent Anhydrous chlorinated solventsAqueous buffer or green solventBenign organic solvents (e.g., ethyl acetate)
Temperature 0°C to refluxRoom TemperatureRoom Temperature
Byproducts Stoichiometric salt wasteWaterMinimal, catalyst is recycled
Atom Economy Low to ModerateHighPotentially High

Integration with Flow Chemistry and Automation

The transition from batch processing to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering superior control, safety, and scalability. springerprofessional.de The synthesis of this compound is an ideal candidate for adaptation to flow chemistry platforms.

Future prospects in this area involve:

Continuous Flow Synthesis: Developing a continuous flow process for the amidation reaction would enable precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. durham.ac.ukuc.pt

Automated Synthesis Platforms: Integrating a flow reactor into a fully automated synthesis platform would accelerate the discovery process. nih.govxtalpi.com Such systems can perform reaction screening, optimization, and production of a library of derivatives of this compound with minimal human intervention, facilitating high-throughput screening for medicinal chemistry or materials science applications. researchgate.net

Table 2: Projected Advantages of Flow Synthesis over Batch Processing
ParameterConventional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by vessel surface areaHighly efficient due to high surface-area-to-volume ratio
Mass Transfer Often inefficient, requires vigorous stirringRapid and efficient mixing
Safety Risk of thermal runaway with large volumesInherently safer with small reactor volumes
Scalability Complex, often requires re-optimizationStraightforward by extending operation time ("scaling out")
Throughput Limited by batch cycle timeHigh, continuous production

Exploration in Functional Materials Science

The distinct structural motifs within this compound suggest its potential as a versatile building block (synthon) in materials science, an area that remains largely unexplored.

Prospective research directions include:

Coordination Polymers and MOFs: The pyridyl nitrogen and amide oxygen atoms can act as a bidentate chelate, making the molecule an attractive ligand for constructing novel coordination polymers or metal-organic frameworks (MOFs). Future work could explore its coordination with various metal ions to create materials with tailored porosity, catalytic activity, or photoluminescent properties.

Organic Electronics: Pyridine-containing organic molecules are frequently used in organic light-emitting diodes (OLEDs) and other electronic devices. Research could investigate the electronic properties of this compound and its derivatives as potential components in organic semiconductors or charge-transport layers.

Polymer Science: The trichloromethyl group can serve as a reactive handle for initiating polymerization reactions or for post-polymerization modification. This opens up possibilities for incorporating this unique pyridyl-amide moiety into polymer backbones to create functional polymers with specific metal-binding or catalytic properties.

Advanced Computational Modeling and Machine Learning in Reaction Prediction

Modern computational chemistry offers powerful tools to accelerate chemical research and development, moving from trial-and-error experimentation to data-driven design.

Future applications for this compound include:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to elucidate the mechanisms of its synthesis. mdpi.com By modeling transition states and reaction energy profiles, researchers can gain fundamental insights to optimize reaction conditions, predict regioselectivity, and design more efficient catalysts.

Machine Learning for Reaction Optimization: Machine learning (ML) algorithms can predict reaction outcomes, such as yield, with high accuracy. pku.edu.cnnih.gov By training ML models on high-throughput experimental data for amide bond formation, future research could rapidly identify the optimal catalysts, solvents, and temperature for the synthesis of this compound and its analogues, drastically reducing experimental effort. researchgate.netaiche.org These predictive models can be integrated into automated synthesis platforms to create closed-loop discovery cycles. chemicalindustryjournal.co.uk

Table 3: Application of Computational Tools in Synthesis R&D
Computational ToolInput DataPotential Output/Insight
Density Functional Theory (DFT) Molecular structures of reactants, catalystsTransition state energies, reaction pathways, electronic properties
Machine Learning (Random Forest, Neural Networks) Reactant/product structures, reaction conditions, experimental yieldsPredicted reaction yield, classification of success/failure, optimal conditions
Automated Retrosynthesis Software Target molecule structurePlausible synthetic routes from available starting materials

Design of Next-Generation Catalysts

The synthesis of this compound hinges on the formation of a C-N bond, a cornerstone transformation in organic chemistry. Future research will focus on creating novel catalysts that are more efficient, sustainable, and versatile.

Promising avenues for catalyst design are:

Earth-Abundant Metal Catalysts: While palladium-catalyzed N-arylation is well-established, there is a strong push towards using less expensive and more abundant metals like copper, nickel, or iron. rsc.orgmdpi.comrsc.orgbohrium.com Research could focus on designing specific ligands for these metals to create highly active catalysts for the N-arylation of 2-aminopyridine with a trichloroacetyl source. acs.orgacs.org

Enzyme Engineering: Directed evolution and protein engineering techniques can be used to create bespoke enzymes (biocatalysts) with high selectivity and activity for the specific substrates required to synthesize this compound. nih.govsemanticscholar.org This approach offers the ultimate in green catalysis, with reactions proceeding under physiological conditions.

Dual Catalytic Systems: Combining different catalytic modes, such as photoredox catalysis with transition metal catalysis, can enable novel reaction pathways that are inaccessible through single-catalyst systems. nih.gov A future goal would be to develop a dual catalytic system that constructs the target molecule from simple, readily available precursors under mild, light-driven conditions.

Q & A

Basic: What are the recommended synthetic routes for N-(2-Pyridyl)-2,2,2-trichloroacetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from 2-aminopyridine and trichloroacetyl chloride. Key steps include:

  • Acylation : Reacting 2-aminopyridine with trichloroacetyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmosphere.
  • Condition Optimization : Temperature control (0–5°C during exothermic steps) and slow reagent addition to minimize side reactions.
  • Purification : Use of column chromatography or recrystallization (ethanol/water mixtures) to isolate the product.

Reaction progress is monitored via thin-layer chromatography (TLC) and ¹H/¹³C NMR to confirm intermediate formation . Solvent choice (polar aprotic vs. non-polar) and stoichiometric ratios significantly impact yield and purity. For example, excess trichloroacetyl chloride may improve conversion but requires careful quenching to avoid decomposition .

Basic: What analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies pyridyl proton environments (δ 7.5–8.5 ppm) and confirms amide bond formation (NH resonance ~δ 10–12 ppm).
    • ¹³C NMR : Distinguishes carbonyl (C=O, ~165–170 ppm) and trichloromethyl (CCl₃, ~90–100 ppm) groups .
  • Infrared Spectroscopy (IR) : Validates amide C=O stretch (~1680–1700 cm⁻¹) and pyridyl ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Elemental analysis ensures stoichiometric purity, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced: How do substituents on the pyridyl and phenyl rings influence the electronic and steric properties of trichloroacetamides?

Methodological Answer:
Substituent effects are analyzed through:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the pyridyl ring increase amide bond polarization, enhancing reactivity toward nucleophiles. For example, meta-substitution alters conjugation, affecting C=O bond lengths (1.21–1.23 Å in crystal structures) .
  • Steric Hindrance : Ortho-substituents on the pyridyl ring restrict rotational freedom, influencing crystal packing (e.g., monoclinic vs. orthorhombic symmetries) .
  • Comparative Studies : Structural analogs (e.g., N-(2,4,5-trichlorophenyl)-2,2,2-trichloroacetamide) show that increased halogenation reduces solubility but improves thermal stability .

Computational modeling (DFT calculations) can predict substituent impacts on charge distribution and reactivity .

Advanced: What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

Methodological Answer:
Challenges include:

  • Crystal Growth : Poor solubility in common solvents requires screening (e.g., DMSO/water diffusion).
  • Disorder in Chlorine Atoms : The CCl₃ group often exhibits rotational disorder, complicating refinement. Using high-resolution data (synchrotron sources) and SHELXL restraints (e.g., DFIX for C-Cl bonds) improves model accuracy .
  • Twinned Crystals : Programs like SHELXD or ORTEP-III aid in deconvoluting overlapping reflections .

For example, in N-(2,4,5-trichlorophenyl) analogs, monoclinic symmetry (space group P2₁/c) was resolved using anisotropic displacement parameters and hydrogen-bonding analysis .

Advanced: How can discrepancies in spectroscopic data (e.g., 35Cl NQR, IR) be analyzed to confirm the molecular structure?

Methodological Answer:

  • 35Cl Nuclear Quadrupole Resonance (NQR) : Detects chlorine environments in CCl₃. Discrepancies (e.g., unexpected resonance splitting) may indicate polymorphism or dynamic disorder. For example, N-(3-nitrophenyl) analogs show three distinct 35Cl NQR frequencies due to crystallographic inequivalence .
  • IR/Raman Correlation : Inconsistent C=O stretches may arise from intermolecular H-bonding (e.g., NH···O=C interactions), observable via temperature-dependent studies .
  • X-ray Powder Diffraction (XRPD) : Resolves phase purity issues when single crystals are unavailable .

Cross-validation with multiple techniques (e.g., combining NMR, MS, and XRPD) is critical for unambiguous assignment .

Application: What are the potential research applications of this compound in medicinal chemistry or material science?

Methodological Answer:

  • Medicinal Chemistry :
    • Enzyme Inhibition : The pyridyl group can coordinate metal ions in enzyme active sites (e.g., kinases), while the trichloroacetamide moiety acts as a electrophilic warhead .
    • Prodrug Development : Hydrolysis of the amide bond under physiological conditions releases trichloroacetic acid, a potential cytotoxic agent .
  • Material Science :
    • Coordination Polymers : Pyridyl nitrogen serves as a ligand for metal-organic frameworks (MOFs), with CCl₃ contributing to halogen bonding networks .

In vitro studies should prioritize solubility optimization (e.g., PEGylation) and molecular docking to predict target interactions .

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